REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.CN(C)[C:10]1[CH:15]=[CH:14][CH:13]=CC=1.NC1C(=O)N2C(C(O)=O)C3(CCCCC3)S[C@H]12.C[Si](C)(C)Cl.Cl.C1(C(C(Cl)=O)N)C=CC=CC=1.[C:51]1([S:61]([OH:64])(=[O:63])=[O:62])[C:60]2C(=CC=CC=2)C=[CH:53][CH:52]=1>O.ClCCl>[CH:60]1[C:6]2[C:7](=[CH:10][CH:15]=[CH:14][CH:13]=2)[CH:53]=[CH:52][C:51]=1[S:61]([OH:64])(=[O:63])=[O:62] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.002 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.0011 mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
6'-amino-spiro[cyclohexane-1,2'-penam]-3'-carboxylic acid
|
Quantity
|
0.001 mol
|
Type
|
reactant
|
Smiles
|
NC1[C@@H]2N(C(C3(S2)CCCCC3)C(=O)O)C1=O
|
Name
|
|
Quantity
|
0.002 mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
2-phenylglycyl chloride hydrochloride
|
Quantity
|
0.001 mol
|
Type
|
reactant
|
Smiles
|
Cl.C1(=CC=CC=C1)C(N)C(=O)Cl
|
Name
|
|
Quantity
|
0.00125 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred magnetically for 20 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 12°-15° C.
|
Type
|
CUSTOM
|
Details
|
A white precipitate is formed which
|
Type
|
DISSOLUTION
|
Details
|
dissolves when the temperature
|
Type
|
CUSTOM
|
Details
|
comes back to 20° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
After this mixture has been cooled to -10° C.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for half an hour
|
Type
|
WAIT
|
Details
|
placed in a refrigerator for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is then poured into 5 ml
|
Type
|
CUSTOM
|
Details
|
of water, decanted
|
Type
|
FILTRATION
|
Details
|
The resulting white solid is filtered off
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled to 2° C.
|
Type
|
CUSTOM
|
Details
|
A white solid crystallizes out and
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is continued for some hours at 2° C
|
Type
|
FILTRATION
|
Details
|
The solid is filtered off
|
Type
|
WASH
|
Details
|
washed with iced water and with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)S(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |